molecular formula C10H9ClN4O4 B2999842 7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole CAS No. 312590-63-9

7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole

Cat. No. B2999842
CAS RN: 312590-63-9
M. Wt: 284.66
InChI Key: KCDVLESKXQDBPH-UHFFFAOYSA-N
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Description

7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C10H9ClN4O4 . It has a molecular weight of 284.66 .


Molecular Structure Analysis

The molecular structure of 7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole consists of a benzoxadiazole core, which is a type of heterocyclic compound. This core is substituted with a chloro group at the 7-position, a morpholin-4-yl group at the 5-position, and a nitro group at the 4-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole, such as its boiling point, melting point, and density, are not specified in the sources I found .

Scientific Research Applications

Synthesis and Bioevaluation

A Simple and Efficient Synthesis of Benzimidazoles
Derivatives containing the morpholine skeleton, such as 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole, were synthesized for evaluating in vitro antioxidant activities and glucosidase inhibitors. These compounds showed high antioxidant and α-glucosidase inhibitory potential, indicating their potential for therapeutic use in oxidative stress-related diseases and diabetes management (Özil, Parlak, & Baltaş, 2018).

Anticancer Activities

Cytotoxicity and DNA Damage Detection
A study focused on the cytotoxic and antiproliferative activity of a quinazoline derivative, showing significant efficacy against human tumor cell line HeLa. This compound also demonstrated interaction with DNA without causing damage under in vitro conditions, highlighting its potential as an anticancer drug (Ovádeková et al., 2005).

Antimicrobial and Anti-inflammatory Applications

Antimicrobial Activity of Chloronitro-Substituted Benzofurazanes and Benzofuroxanes
New compounds synthesized through the reaction of morpholine with chloronitro-substituted benzofurazanes and -furoxanes exhibited high antibacterial and antimycotic activities, showcasing their utility in combating pathogenic microorganisms (Galkina et al., 2017).

Anti-inflammatory Activity of Benzimidazole Derivatives
A series of 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazoles were synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema test. Some compounds showed significant COX-2 inhibition and reduced ulcerogenic profile, indicating their potential as anti-inflammatory agents (Rathore et al., 2017).

Membrane Asymmetry and Lipid Bilayer Studies

Fluorescence Assay for Phospholipid Membrane Asymmetry
The study developed a method for chemically modifying NBD-labeled lipids in artificial and biological membranes, providing insights into lipid transport and membrane structure. This method can measure transverse-membrane asymmetry in vesicles, contributing to biochemical investigations including phospholipid translocase activity (McIntyre & Sleight, 1991).

properties

IUPAC Name

7-chloro-5-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O4/c11-6-5-7(14-1-3-18-4-2-14)10(15(16)17)9-8(6)12-19-13-9/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDVLESKXQDBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole

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